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Get Quote

Executive Summary
(2S)-N-ethyl lactamide (CAS: 194022-24-7) represents a convergence of two critical trends in

modern chemical engineering: chirality preservation and green solvent substitution. Unlike

traditional dipolar aprotic solvents (NMP, DMF) which are facing severe regulatory restriction

due to reprotoxicity (SVHC status under REACH), (2S)-N-ethyl lactamide offers a

biodegradable, bio-based alternative that retains the high solvating power required for polar

substrates.

Beyond its role as a solvent, this molecule serves as a versatile chiral auxiliary and monomer

building block. Its unique structure—combining a secondary amide, a chiral hydroxyl group,

and an ethyl tail—allows for tunable hydrogen bonding and precise stereochemical control in

asymmetric synthesis. This guide presents three distinct case studies demonstrating its utility in

green manufacturing, asymmetric catalysis, and advanced polymer synthesis.
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(2S)-N-ethyl lactamide is derived from L-lactic acid, inheriting the (S)-configuration. Its

performance profile bridges the gap between green sustainability and industrial efficacy.

Table 1: Comparative Profile – (2S)-N-Ethyl Lactamide vs. Traditional
Solvents

Feature
(2S)-N-Ethyl

Lactamide

NMP (N-Methyl-2-

pyrrolidone)

DMF

(Dimethylformamide)

Structure
Chiral, Secondary

Amide
Aprotic, Cyclic Amide Aprotic, Tertiary Amide

Boiling Point ~200–210 °C (Est.) 202 °C 153 °C

Polarity
High (Protic & Aprotic

character)
High (Dipolar Aprotic) High (Dipolar Aprotic)

Chirality Yes (S-enantiomer) No (Achiral) No (Achiral)

Toxicity
Low (Biodegradable,

non-CMR)
Reprotoxic (Cat. 1B) Reprotoxic (Cat. 1B)

REACH Status Compliant / Green SVHC (Restricted) SVHC (Restricted)

Primary Utility
Chiral Auxiliary, Green

Solvent, Monomer

Solvent for

Polymers/Resins

Peptide Synthesis,

SNAr

Part 2: Case Studies of Successful Synthesis
Case Study 1: Green Manufacturing of the Reagent Itself
Objective: To synthesize (2S)-N-ethyl lactamide from bio-renewable feedstocks without toxic

catalysts.

Context: The synthesis of the reagent itself is the first test of its "green" credentials. Traditional

amide synthesis often uses coupling agents (EDC/NHS) or acid chlorides. Here, we utilize a

direct aminolysis of ethyl lactate, exploiting the volatility of ethanol to drive the equilibrium.

Experimental Protocol:

Reagents: Ethyl (S)-lactate (1.0 equiv), Ethylamine (70% aq. solution or anhydrous, 1.2

equiv).
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Setup: A pressure vessel or sealed reactor (due to ethylamine volatility) equipped with

magnetic stirring.

Reaction:

Charge Ethyl (S)-lactate into the reactor and cool to 0–5 °C.

Slowly add Ethylamine to control the exotherm.

Seal the reactor and stir at room temperature (25 °C) for 24 hours. (Note: Mild heating to

40–50 °C can accelerate kinetics but risks racemization).

Work-up:

Vent unreacted ethylamine into a scrubber.

Remove the byproduct (ethanol) and water via rotary evaporation under reduced pressure.

Purification: Distillation under high vacuum (or recrystallization if solid, mp ~38-42°C)

yields the pure amide.

Yield: Typically 85–92%.

Mechanism & Green Metrics:

Atom Economy: High (only ethanol is lost).

E-Factor: < 0.5 (Ethanol byproduct can be recycled).

Stereochemistry: Retention of the (S)-configuration is >99% under mild aminolysis

conditions.
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Figure 1: Green synthesis workflow for (2S)-N-ethyl lactamide via aminolysis.

Case Study 2: Chiral Auxiliary in Asymmetric Aldol Condensation
Objective: To use (2S)-N-ethyl lactamide as a chiral scaffold to induce stereoselectivity in C-C

bond formation.

Context: While Evans oxazolidinones are the gold standard for aldol reactions, they are

expensive and require multi-step synthesis. Lactamide derivatives offer a cheaper, bio-derived

alternative. The hydroxyl group on the lactate backbone acts as a crucial chelating handle for

Lewis acids (like Boron or Titanium), locking the transition state.

Experimental Protocol:

Protection: The free hydroxyl of (2S)-N-ethyl lactamide is protected (e.g., as a silyl ether or

acetal) if non-chelating conditions are desired, or left free for dianion strategies. For this

protocol, we assume O-protection (TBS) to prevent side reactions, forming the N-ethyl-O-

TBS-lactamide.

Enolization:

Cool the protected lactamide in dry DCM/THF to -78 °C.

Add LDA (Lithium Diisopropylamide) or TiCl₄/DIPEA to generate the Z-enolate. The chiral

center at the
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-position influences the facial selectivity of the enolate.

Aldol Addition:

Add the aldehyde electrophile (R-CHO) slowly at -78 °C.

The reaction proceeds via a Zimmerman-Traxler transition state, where the bulky ethyl

group and the chiral center direct the aldehyde approach.

Hydrolysis: The chiral auxiliary is cleaved (hydrolyzed) to yield the enantiomerically enriched

-hydroxy acid or ketone, recovering the lactamide (or its acid form).

Key Insight: The (2S) center forces the ethyl group into a specific spatial orientation, sterically

hindering one face of the enolate. This typically yields syn-aldol products with high

diastereomeric ratios (dr > 95:5).

(2S)-N-Ethyl Lactamide
(Auxiliary)

Z-Enolate Formation
(Ti or B Chelation)

 Lewis Acid + Base

Zimmerman-Traxler
Transition State

 + Aldehyde (R-CHO)

Syn-Aldol Adduct
(High d.r.)

 Steric Control via (2S)-Center
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Figure 2: Mechanistic flow of stereoselection using the lactamide scaffold.

Case Study 3: Synthesis of Thermoresponsive Poly(N-ethyl
lactamide acrylate)
Objective: To synthesize a "smart" polymer using (2S)-N-ethyl lactamide as the monomeric

core.

Context: Poly(N-isopropylacrylamide) (PNIPAM) is the standard for thermoresponsive polymers

(LCST behavior). However, it is not biodegradable. By converting (2S)-N-ethyl lactamide into

an acrylate monomer, we create a biodegradable, chiral analog with tunable LCST properties

for drug delivery systems.

Experimental Protocol:

Monomer Synthesis (Acrylation):

React (2S)-N-ethyl lactamide with Acryloyl Chloride (or Acrylic Acid/T3P for a greener

route) in the presence of Triethylamine (base) in DCM at 0 °C.

Product: (2S)-N-ethyl lactamide acrylate (ELA).

Purification: Column chromatography or vacuum distillation.

Polymerization (RAFT/SET-LRP):

Solvent: Water or Ethanol (Green solvents).

Initiator/RAFT Agent: Use a water-soluble initiator (e.g., ACVA) and a trithiocarbonate

RAFT agent.

Conditions: 70 °C for 12 hours under Nitrogen.

Result:Poly(N-ethyl lactamide acrylate).
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Properties: The polymer exhibits a Lower Critical Solution Temperature (LCST) in water.[1]

[2] Below the LCST, it is soluble; above, it precipitates. The chiral (S)-methyl group shifts

the hydrophobicity compared to achiral analogs, allowing fine-tuning of the LCST (typically

10–60 °C depending on co-monomers).

Data Summary:

Monomer Yield: ~85%.[3]

Polymer PDI (Polydispersity Index): < 1.2 (indicating controlled polymerization).[1][2]

Application: Injectable hydrogels that solidify at body temperature.

Part 3: References
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Organic Syntheses, Coll. Vol. 2, p. 328 (1943); Vol. 12, p. 40 (1932). (Classic aminolysis

protocols adapted for N-ethyl variants).

Lactamide Acrylates in Polymers:

RSC Advances, "A green solvent-to-polymer upgrading approach to water-soluble LCST

poly(N-substituted lactamide acrylate)s". Describes the synthesis of N-substituted

lactamide acrylates (THFLA, DMLA) and their polymerization via SET-LRP.

Green Solvents & Toxicity:

Green Chemistry, "N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide

Synthesis". Provides comparative toxicity and performance data for amide solvents

replacing NMP/DMF.[4]

Chiral Auxiliaries (General Lactate):

Tetrahedron Letters, "Lactate Aldol Auxiliaries". Discusses the use of lactate-derived chiral

centers for stereocontrol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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